molecular formula C12H10ClNO2S B8635478 5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester

5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester

Cat. No.: B8635478
M. Wt: 267.73 g/mol
InChI Key: OSJMRXWFOHZHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2-methylthiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10ClNO2S/c1-7-14-10(12(15)16-2)11(17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3

InChI Key

OSJMRXWFOHZHBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

prepared by reaction of 3-chloro-3-(2-chloro-phenyl)-2-oxo-propionic acid methyl ester with thioacetamide. LC-MS: tR=0.92 min; [M+H]+=268.0.
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